molecular formula C12H22N2O2 B11884295 Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate

Cat. No.: B11884295
M. Wt: 226.32 g/mol
InChI Key: HODGRZURVLFVKM-AEJSXWLSSA-N
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Description

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate is a chemical compound with a complex structure that includes a tert-butyl group and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of palladium-catalyzed cross-coupling reactions, with bases such as cesium carbonate in solvents like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamate group, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors .

Comparison with Similar Compounds

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1

InChI Key

HODGRZURVLFVKM-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CNC2

Origin of Product

United States

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